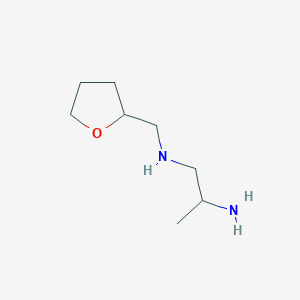
N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine is an organic compound that features a tetrahydrofuran ring attached to a propane-1,2-diamine moiety. This compound is of interest due to its unique structure, which combines the properties of both tetrahydrofuran and diamine groups, making it useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine typically involves the reaction of tetrahydrofuran-2-carboxylic acid or its derivatives with propane-1,2-diamine under specific conditions. The reaction is usually carried out in an aprotic solvent with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove any impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine involves its interaction with specific molecular targets. The tetrahydrofuran ring can engage in hydrogen bonding and other interactions, while the diamine moiety can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-Benzyl-N1-((trimethylsilyl)methyl)propane-1,2-diamine: This compound has a similar structure but with a benzyl and trimethylsilyl group instead of the tetrahydrofuran ring.
N1-Phenylbenzene-1,2-diamine: This compound features a phenyl group attached to the diamine moiety.
Uniqueness
N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where both the reactivity of the diamine and the stability of the tetrahydrofuran ring are advantageous .
Eigenschaften
Molekularformel |
C8H18N2O |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
1-N-(oxolan-2-ylmethyl)propane-1,2-diamine |
InChI |
InChI=1S/C8H18N2O/c1-7(9)5-10-6-8-3-2-4-11-8/h7-8,10H,2-6,9H2,1H3 |
InChI-Schlüssel |
JRMDGKQJXBGKGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNCC1CCCO1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


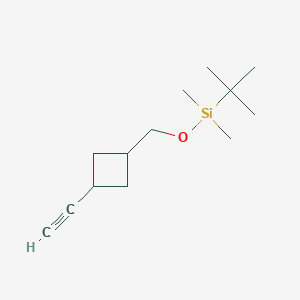
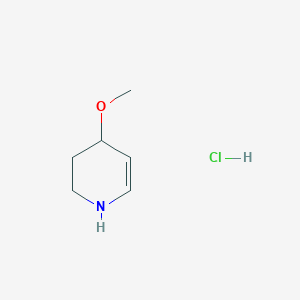
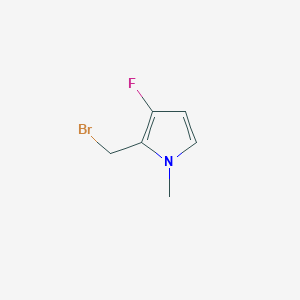
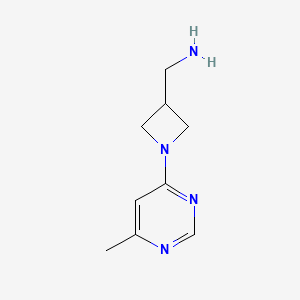
![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
![2-Chloro-1-[4-(o-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B13337151.png)
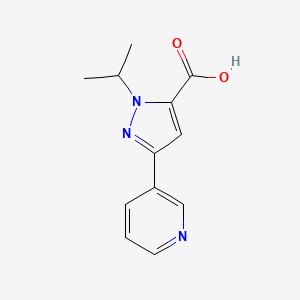
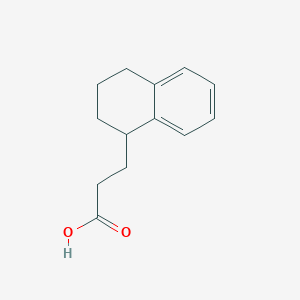
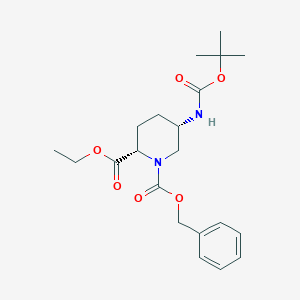


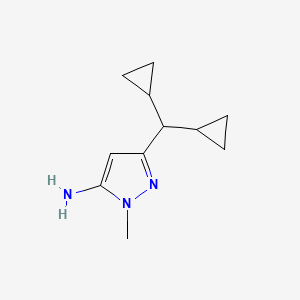
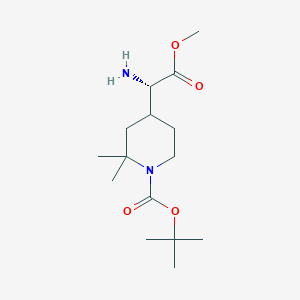
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B13337222.png)
